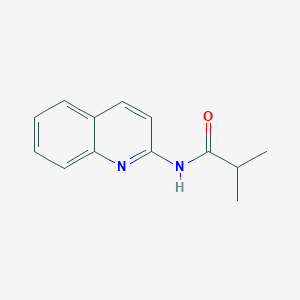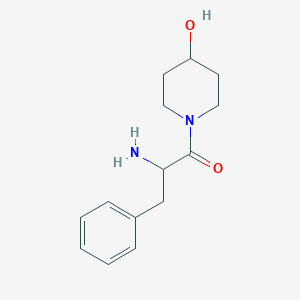
2-methyl-N-quinolin-2-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-quinolin-2-ylpropanamide, also known as MQPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MQPA is a synthetic compound that can be prepared through a simple and efficient synthesis method.
科学的研究の応用
2-methyl-N-quinolin-2-ylpropanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of protease inhibition. This compound has been shown to be a potent inhibitor of several proteases, including thrombin, trypsin, and chymotrypsin. Proteases are enzymes that play a crucial role in various physiological processes, including blood coagulation, digestion, and inflammation. Inhibition of proteases is a promising approach for the treatment of several diseases, including thrombosis, cancer, and inflammation.
作用機序
The mechanism of action of 2-methyl-N-quinolin-2-ylpropanamide as a protease inhibitor involves the formation of a covalent bond with the active site of the protease. The covalent bond formation inhibits the activity of the protease, leading to a reduction in the physiological effects of the protease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of proteases by this compound leads to a reduction in blood coagulation, inflammation, and tumor growth. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of several pro-inflammatory cytokines.
実験室実験の利点と制限
2-methyl-N-quinolin-2-ylpropanamide has several advantages for lab experiments, including its easy synthesis method and potent protease inhibition activity. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
The potential applications of 2-methyl-N-quinolin-2-ylpropanamide in various fields of scientific research are vast. Future research directions could include the development of more potent and selective protease inhibitors based on the structure of this compound. Further studies could also investigate the potential applications of this compound in the treatment of other diseases, including cancer, inflammation, and neurological disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound is relatively easy to perform, and the compound has potent protease inhibition activity. This compound has several biochemical and physiological effects, including anti-inflammatory and anti-tumor effects. However, this compound also has some limitations, including its potential toxicity and limited solubility. Future research directions could include the development of more potent and selective protease inhibitors based on the structure of this compound and investigating the potential applications of this compound in the treatment of other diseases.
合成法
2-methyl-N-quinolin-2-ylpropanamide can be synthesized through a simple and efficient method that involves the reaction of 2-methylquinoline with acryloyl chloride in the presence of a base catalyst. The reaction produces this compound as the main product with a high yield. The synthesis method is relatively easy to perform and can be scaled up for industrial applications.
特性
IUPAC Name |
2-methyl-N-quinolin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(2)13(16)15-12-8-7-10-5-3-4-6-11(10)14-12/h3-9H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATZHKHFXTZJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)
![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7479759.png)
![N,N-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7479761.png)



![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)


![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)


![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)
